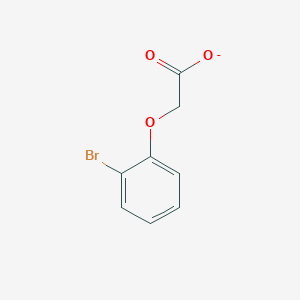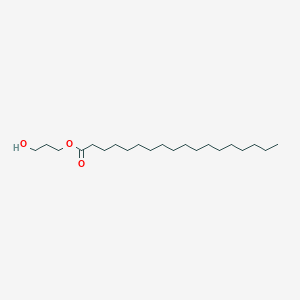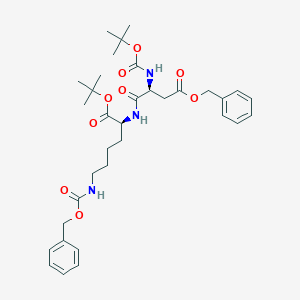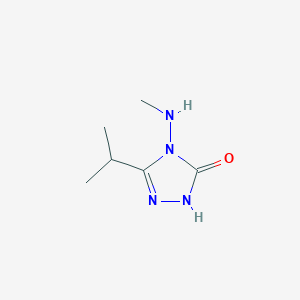
(2-Bromophenoxy)acetic acid
Overview
Description
“(2-Bromophenoxy)acetic acid” is a chemical compound with the CAS Number: 1879-56-7 . It has a molecular weight of 231.05 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7BrO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . and a melting point of 148-149°C .
Scientific Research Applications
Renal Function Studies
(2-Bromophenoxy)acetic acid and related compounds have been examined in renal function studies. For example, Koechel, Rankin, and Sloan (1979) investigated a group of [4-(2-bromoalkanoyl)phenoxy]acetic acids to determine the correlation between their alkylating ability and diuretic activity. The study, conducted on dogs, concluded that there was no consistent correlation between these aspects (Koechel, Rankin, & Sloan, 1979).
Antioxidant Activity
Research has identified the antioxidant properties of bromophenols, including this compound derivatives. Li, Li, Gloer, and Wang (2011, 2012) isolated naturally occurring bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities stronger than or comparable to commercial antioxidants (Li, Li, Gloer, & Wang, 2011), (Li, Li, Gloer, & Wang, 2012).
Chemical Decomposition Studies
The decomposition of 2-bromophenol, a related compound, was studied by Uchida, Furusawa, and Okuwaki (2003) in various conditions. They found that high temperatures and sodium hydroxide concentrations could significantly affect the decomposition rate and debromination of 2-bromophenol (Uchida, Furusawa, & Okuwaki, 2003).
Anti-mycobacterial Agents
Yar, Siddiqui, and Ali (2006) synthesized and evaluated phenoxy acetic acid derivatives, including 2-(4-formyl-2-methoxyphenoxy) acetic acid, for their anti-mycobacterial activities against Mycobacterium tuberculosis (Yar, Siddiqui, & Ali, 2006).
Bromophenols as Natural Antioxidants
A study by Li, Li, Ji, and Wang (2007) identified bromophenols, including derivatives of this compound, from the marine red alga Polysiphonia urceolata. These compounds exhibited significant antioxidant activities (Li, Li, Ji, & Wang, 2007).
Analytical Method Development
Hofer et al. (2019) focused on developing an HPLC method for the quantitative analysis of bromophenolic compounds in red algae. This research can aid in the analysis of bromophenols, including this compound derivatives (Hofer et al., 2019).
Metabolism Studies
Carmo et al. (2005) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a related compound, identifying various metabolites and pathways, which could be relevant for understanding the metabolism of this compound (Carmo et al., 2005).
Safety and Hazards
The safety information for “(2-Bromophenoxy)acetic acid” indicates that it should be handled with care. The compound has been assigned the GHS07 pictogram, with hazard statements H315, H319, and H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .
properties
IUPAC Name |
2-(2-bromophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYODYPUWJPKOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879325 | |
| Record name | O-BROMOPHENOXYACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1879-56-7 | |
| Record name | O-BROMOPHENOXYACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromophenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of (2-Bromophenoxy)acetic acid in the synthesis of 1,2,2a,8a-tetrahydro-3-oxa-1-aza-cyclobuta[b]naphthalen-2-ones?
A1: While the article doesn't delve into the specifics of each reagent's role, it highlights that this compound is a key component in the synthetic process []. It likely serves as a building block, contributing to the final structure of the 1,2,2a,8a-tetrahydro-3-oxa-1-aza-cyclobuta[b]naphthalen-2-ones. Further research would be needed to elucidate its exact role in the reaction mechanism.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B161321.png)



